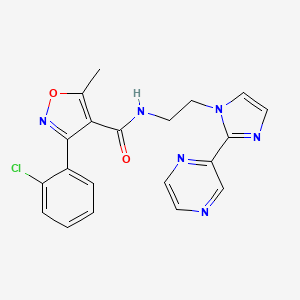
2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is an organic compound with multifaceted applications in the realms of chemistry, biology, medicine, and industry. Noteworthy for its structural complexity, it offers significant opportunities for chemical synthesis and research exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the reaction of 2-mercaptobenzamide with 4-aminobenzoic acid to form an intermediate. This intermediate undergoes further modification through reaction with 2,2,2-trifluoroethyl bromide under basic conditions to yield the final product.
Industrial Production Methods:
In industrial settings, this compound is produced through a series of controlled, scaled-up reactions, ensuring purity and consistency. The multi-step process involves rigorous quality checks at each stage to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: : It can be reduced, particularly at the amide or tetrazole moieties, under controlled conditions.
Substitution: : Halogenation or alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution agents: : Halides like bromine, alkyl halides for alkylation.
Major Products:
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted tetrazole derivatives, each with distinct properties and applications.
Scientific Research Applications
2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide finds applications in several research areas:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Acts as a probe for studying enzyme activities and protein interactions.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
The mechanism of action primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group and tetrazole ring enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
2-(4-(2-Aminobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: : Lacks the methylthio group, affecting its activity.
2-(4-(2-(Methylthio)benzamido)phenyl)-N-ethyl-2H-tetrazole-5-carboxamide: : Absence of trifluoroethyl group alters its binding properties.
By understanding and exploiting the unique properties of 2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, researchers can advance scientific knowledge and develop innovative applications in various fields.
Properties
IUPAC Name |
2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGPJDOKZGRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)
![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
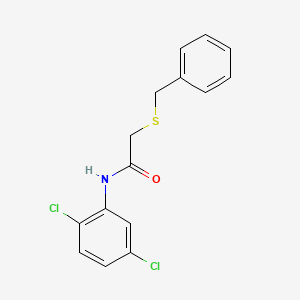
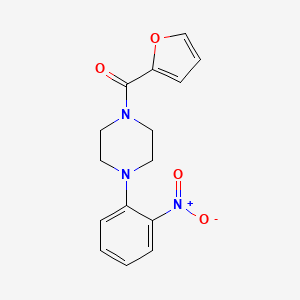
![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)
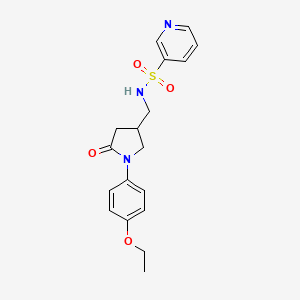

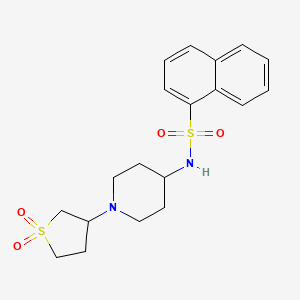

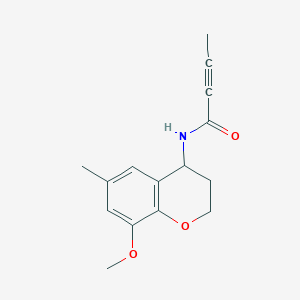
![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide](/img/structure/B2645211.png)
